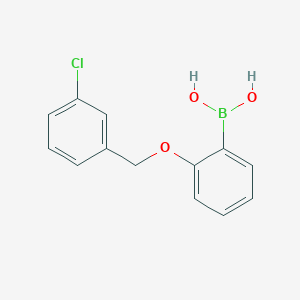

2-(3'-Chlorobenzyloxy)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRFBRLRUNSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584485 | |

| Record name | {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-32-4 | |

| Record name | {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3'-Chlorobenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3'-Chlorobenzyloxy)phenylboronic Acid

Abstract

This technical guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of 2-(3'-Chlorobenzyloxy)phenylboronic acid, a valuable building block in modern organic and medicinal chemistry. As a key intermediate, its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl systems often found in pharmacologically active molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and robust analytical methodologies for structural verification and purity assessment.

Introduction and Strategic Importance

This compound (C₁₃H₁₂BClO₃, Mol. Wt.: 262.50 g/mol ) is an ortho-substituted arylboronic acid derivative.[3] Its strategic importance is rooted in its bifunctional nature: the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, while the 3-chlorobenzyloxy substituent provides a specific steric and electronic profile that can be leveraged to modulate the physicochemical properties and biological activity of target molecules.[4]

The synthesis of biaryl and heteroaryl structures remains a cornerstone of drug discovery, with the Suzuki-Miyaura reaction being one of the most powerful tools for this purpose.[1][2][5] Boronic acids like the title compound are indispensable reagents in these transformations due to their stability, low toxicity, and compatibility with a wide range of functional groups.[2][6][7] This guide details a reliable and scalable synthetic route, robust purification strategy, and a full suite of characterization techniques to ensure the quality and identity of the final product.

Synthetic Strategy and Mechanistic Rationale

The molecular architecture of this compound features an ether linkage. The most direct and reliable method for constructing this bond is the Williamson Ether Synthesis , a classic Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[8][9][10][11]

For this specific target, the logical disconnection is between the phenoxy oxygen and the benzylic carbon. This leads to two commercially available and relatively inexpensive starting materials: 2-Hydroxyphenylboronic acid [12][13][14] and 3-Chlorobenzyl chloride (or bromide).

The underlying mechanism proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of 2-hydroxyphenylboronic acid is weakly acidic. Treatment with a suitable base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming a potassium phenoxide intermediate.[8][15] This step is critical as the resulting phenoxide is a much stronger nucleophile than the starting phenol.[11]

-

Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride. This occurs via a backside attack, displacing the chloride leaving group in a concerted Sₙ2 mechanism to form the desired ether linkage.[10][11] Primary benzylic halides are excellent substrates for Sₙ2 reactions, minimizing competing elimination reactions.[9]

This synthetic approach is chosen for its high efficiency, operational simplicity, and use of readily accessible reagents.

Diagram of Synthetic Pathway

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocols

Synthesis Protocol

Materials and Equipment:

-

2-Hydroxyphenylboronic acid (1.0 eq.)

-

3-Chlorobenzyl chloride (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxyphenylboronic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Add anhydrous DMF to the flask (approx. 10 mL per gram of boronic acid).

-

Stir the suspension vigorously for 15 minutes at room temperature to facilitate salt formation.

-

Add 3-chlorobenzyl chloride (1.1 eq.) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to 80-90 °C and maintain under reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Once complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water (approx. 5 times the volume of DMF).

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers in a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Acid-Base Extraction

Rationale: Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to form trimeric anhydrides (boroxines).[16][17][18] A more robust and scalable method is purification via an acid-base workup, which exploits the Lewis acidic nature of the boron atom.[17][19]

Procedure:

-

Dissolve the crude product obtained from the synthesis in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Extract the organic solution with a 1M aqueous sodium hydroxide (NaOH) solution (3x). The boronic acid will convert to its water-soluble sodium boronate salt and move to the aqueous layer.

-

Combine the aqueous layers. Perform a back-extraction with the organic solvent one more time to remove any remaining non-acidic impurities.

-

Cool the combined aqueous layer in an ice bath.

-

Slowly acidify the aqueous solution by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure boronic acid will precipitate out as a solid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the purified product under vacuum to a constant weight. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[17][20]

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques must be employed.

Diagram of Characterization Workflow

Caption: Integrated workflow for product characterization.

Spectroscopic and Analytical Data

The following table summarizes the expected data for confirming the successful synthesis of the target compound.

| Technique | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.2-8.4 ppm (2H, br s, -B(OH)₂); ~7.0-7.8 ppm (8H, m, Ar-H); ~5.2 ppm (2H, s, -O-CH₂-Ar) |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (C-OBn); ~120-140 ppm (Ar-C); ~115 ppm (C-B, often weak/broad); ~70 ppm (-O-CH₂-) |

| ¹¹B NMR | Chemical Shift (δ) | ~28-30 ppm (broad singlet, characteristic of Ar-B(OH)₂)[21] |

| LC-MS (ESI-) | [M-H]⁻ | Calculated m/z: 261.05. Observed isotopic pattern for Cl (³⁵Cl/³⁷Cl) should be present.[22] |

| Melting Point | Range | Expected to be a sharp melting solid. The analogous 2-(benzyloxy)phenylboronic acid melts at 105-110 °C.[23] |

Data Interpretation:

-

¹H NMR: The singlet at ~5.2 ppm is a key diagnostic signal for the benzylic protons (-CH₂-). The disappearance of the phenolic -OH peak from the starting material and the appearance of a complex multiplet for 8 aromatic protons confirm the ether formation. The broad singlet for the B(OH)₂ protons is characteristic and will exchange with D₂O.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₂BClO₃ by matching the exact mass.[3][24] The presence of the characteristic 3:1 isotopic pattern for the M+2 peak confirms the presence of a single chlorine atom.

Safety, Handling, and Storage

Hazard Profile: Boronic acids are generally considered irritants and should be handled with care.[25][26]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[26] Chronic high-dose exposure to some boric acid compounds has been linked to reproductive toxicity.[25]

-

Fire Hazards: Boric acid and its derivatives are generally not flammable.[25][27]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[27]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[26][28]

Handling and Storage:

-

Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[28]

-

Boronic acids can be hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[28][29][30]

-

Avoid contact with strong oxidizing agents.[26]

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[28]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[28]

-

Inhalation: Move the person to fresh air.[28]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[28]

-

In all cases of significant exposure, seek medical attention.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

Diagram of Suzuki-Miyaura Catalytic Cycle

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C13H12BClO3 | CID 16217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2-hydroxyphenylboronic acid - 89466-08-0 - Structure, Synthesis, Properties [organoborons.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-Hydroxyphenylboronic acid [oakwoodchemical.com]

- 15. Khan Academy [khanacademy.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 20. reddit.com [reddit.com]

- 21. rsc.org [rsc.org]

- 22. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 23. 2-(Benzyloxy)phenylboronic acid 190661-29-1 [sigmaaldrich.com]

- 24. PubChemLite - this compound (C13H12BClO3) [pubchemlite.lcsb.uni.lu]

- 25. laballey.com [laballey.com]

- 26. fishersci.co.uk [fishersci.co.uk]

- 27. wilsonsalt.com [wilsonsalt.com]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid | 849062-33-5 [sigmaaldrich.com]

A Technical Guide to the Chemical Properties and Applications of 2-(3'-Chlorobenzyloxy)phenylboronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3'-Chlorobenzyloxy)phenylboronic acid is a specialized arylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a phenylboronic acid moiety ortho-substituted with a 3-chlorobenzyloxy group, makes it a valuable reagent for constructing complex molecular architectures. Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development. The biaryl scaffolds produced using such reagents are privileged structures in medicinal chemistry, appearing in a wide range of therapeutics, including anti-inflammatory, analgesic, and antihypertensive drugs.[3][4]

Core Chemical and Physical Properties

This compound is a white to off-white solid at ambient temperature. Its core structure consists of a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is further functionalized with a 3-chlorobenzyl ether at the ortho position. This substitution pattern dictates its reactivity and physical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | [2-[(3-chlorophenyl)methoxy]phenyl]boronic acid | [5] |

| CAS Number | 849062-32-4 | [5][6][7] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [5][8] |

| Molecular Weight | 262.50 g/mol | [5] |

| Appearance | Solid | |

| Solubility | Generally soluble in polar organic solvents (e.g., THF, DMF, alcohols); poorly soluble in nonpolar solvents (e.g., hexanes) and water. | [2] |

| Storage | Recommended storage at 2-8°C under an inert, dry atmosphere. |

Causality Behind Properties: The presence of the polar boronic acid and ether functionalities contributes to its solubility in polar organic solvents, while the overall large aromatic structure limits its aqueous solubility. Like many boronic acids, it is hygroscopic and can be sensitive to air and moisture, necessitating storage in a dry, inert environment to prevent degradation and maintain reactivity.[9]

Structural Elucidation & Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a reliable prediction of its spectroscopic signatures. Characterization is typically performed using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings and the benzylic protons. The four protons on the phenylboronic acid ring will appear as multiplets in the aromatic region (~7.0-8.0 ppm). The four protons on the 3-chlorobenzyl ring will also appear as multiplets in a similar region. A key diagnostic signal is a singlet around 5.0-5.2 ppm, corresponding to the two benzylic (-O-CH₂-Ar) protons. A broad, exchangeable singlet corresponding to the two protons of the B(OH)₂ group is also expected, which may not be visible if run in deuterated methanol due to solvent exchange.[10][11]

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 13 distinct carbon signals. Aromatic carbons typically resonate between 110-160 ppm. The benzylic carbon (-CH₂-) signal is expected around 70 ppm. The carbon atom attached to the boron (C-B) may show a broader and less intense signal due to the quadrupolar relaxation of the boron nucleus.[10][12]

-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides direct information about the boron center. For a tricoordinate boronic acid, a single, relatively broad signal is expected in the range of δ 28-30 ppm.[12][13]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The predicted exact mass is 262.0568 g/mol .[5][8] Common adducts observed would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[8]

Analyst's Insight: Boronic acids have a known propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[1][14] This can sometimes lead to complex or seemingly impure NMR spectra. To obtain a clean spectrum of the monomeric acid, dissolving the sample in a deuterated alcohol like methanol-d₄ can break up the boroxine structure.[11]

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the versatile reactivity of the boronic acid group. Its primary application is in the formation of carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone reaction for arylboronic acids, enabling the synthesis of biaryl compounds from aryl halides or triflates.[2][15] In this reaction, this compound serves as the nucleophilic partner, transferring its substituted phenyl group to a palladium(II) center during the catalytic cycle.

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[16][17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with an activated aryl chloride, a common and cost-effective coupling partner.[18][19]

Objective: To synthesize 2-(3'-chlorobenzyloxy)-4'-methylbiphenyl.

Materials:

-

This compound (1.2 equiv.)

-

4-Chlorotoluene (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equiv.)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorotoluene (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add degassed toluene and water via syringe. The reaction mixture should be a heterogeneous slurry.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Self-Validation & Causality: The use of a phosphine ligand like SPhos is crucial for activating aryl chlorides, which are less reactive than bromides or iodides.[20] A phosphate base (K₃PO₄) is effective in promoting the transmetalation step.[21] A biphasic solvent system like toluene/water helps to dissolve both the organic substrates and the inorganic base.[20] Monitoring by TLC/LC-MS ensures the reaction is driven to completion, validating the endpoint before proceeding to work-up.

Other Key Transformations

Beyond Suzuki coupling, the boronic acid moiety can undergo other useful transformations.

-

Boronic Ester Formation: Boronic acids readily undergo condensation with diols (e.g., pinacol, ethylene glycol) to form cyclic boronic esters.[2] This reaction is often reversible and can be driven to completion by removing water. This derivatization is useful for purifying boronic acids or modifying their reactivity and solubility.[14]

-

Boroxine Formation: In the absence of water and upon heating, three molecules of a boronic acid can condense to form a six-membered ring called a boroxine.[1] This is the trimeric anhydride of the boronic acid. While sometimes an unwanted side product, boroxines are also competent reagents in Suzuki couplings.

Handling, Storage, and Safety

As a senior scientist, ensuring laboratory safety and maintaining reagent integrity is paramount.

-

Safety Hazards: this compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Arylboronic acids are often sensitive to moisture and can degrade over time.[9] For long-term stability and to prevent boroxine formation, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator (2-8°C).

Applications in Research and Development

The primary value of this compound lies in its ability to introduce the 2-(3'-chlorobenzyloxy)phenyl moiety into larger molecules.

-

Drug Discovery: The biaryl structures synthesized via Suzuki coupling are prevalent in pharmaceuticals.[22][23] The specific substitution pattern of this reagent can be used to explore structure-activity relationships (SAR) in drug candidates. The aryl-benzyl ether linkage itself is a structural motif of interest in medicinal chemistry.[24] The ortho-substitution pattern can induce axial chirality in the resulting biaryl product, a key stereochemical feature that can significantly impact biological activity and protein binding.[21]

-

Materials Science: Biaryl and oligoaryl structures are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This reagent can be used to synthesize custom-designed conjugated materials with specific electronic and photophysical properties.

Conclusion

This compound is a highly functionalized and versatile synthetic intermediate. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable route to complex biaryl structures that are of significant interest in pharmaceutical and materials science discovery. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H12BClO3 | CID 16217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Angene - (2-((3-Chlorobenzyl)oxy)phenyl)boronic acid | 849062-32-4 | MFCD06411351 | AG004PUP [japan.angenechemical.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C13H12BClO3) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. raineslab.com [raineslab.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

2-(3'-Chlorobenzyloxy)phenylboronic acid CAS number 849062-32-4

An In-Depth Technical Guide to 2-(3'-Chlorobenzyloxy)phenylboronic acid (CAS: 849062-32-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the causality behind experimental choices and protocols.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a 3-chlorobenzyloxy group. This unique substitution pattern makes it a valuable reagent for introducing a specific structural motif into more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its identity and key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 849062-32-4 | [1] |

| IUPAC Name | [2-[(3-chlorophenyl)methoxy]phenyl]boronic acid | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.50 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Arylboronic acids are generally stable, yet they are susceptible to two primary degradation pathways: protodeboronation (loss of the boronic acid group) under certain aqueous or acidic/basic conditions, and dehydration to form a cyclic trimer anhydride known as a boroxine.[2][3] Proper storage under anhydrous conditions in a cool, inert environment is therefore critical to maintain its integrity and reactivity.

Spectroscopic Characterization Profile

While a dedicated peer-reviewed spectrum for this specific molecule is not publicly available, its structure allows for a reliable prediction of its key spectroscopic signatures based on well-established principles of NMR spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two aromatic rings and the benzylic methylene linker. The protons on the phenylboronic acid ring will appear as multiplets in the aromatic region (~7.0-8.0 ppm). The four protons of the 3-chlorobenzyl group will also present as multiplets in the aromatic region. A characteristic singlet corresponding to the two benzylic protons (-O-CH₂-Ar) would be expected around 5.0-5.5 ppm. The two acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum will display 13 distinct signals corresponding to the inequivalent carbon atoms. The carbon atom attached to boron (C-B) will have a characteristic chemical shift.

-

¹¹B NMR Spectroscopy : This technique is highly diagnostic for boron-containing compounds. For a trigonal planar (sp²-hybridized) boronic acid like this one, a single, relatively broad resonance is expected in the range of +27 to +30 ppm.[4][5]

A Loglegged Synthetic Pathway: Preparation of this compound

The synthesis of ortho-alkoxy substituted phenylboronic acids is a well-established process in organic chemistry. A logical and field-proven approach for the target molecule involves a two-step sequence: a Williamson ether synthesis followed by a metal-halogen exchange and borylation.

Step 1: Williamson Ether Synthesis

The initial step involves forming the ether linkage. This is typically achieved by reacting a suitable phenoxide with a benzyl halide. The causality here is the generation of a strong nucleophile (the phenoxide) to displace the halide on the electrophilic benzylic carbon.

-

Precursors : 2-Bromophenol and 1-chloro-3-(chloromethyl)benzene (3-chlorobenzyl chloride).

-

Reagents : A moderately strong base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or acetonitrile.

-

Mechanism : The base deprotonates the phenol to form the potassium 2-bromophenoxide in situ. This nucleophile then attacks the benzylic chloride via an Sₙ2 reaction to form the intermediate, 1-bromo-2-((3-chlorobenzyl)oxy)benzene.

Step 2: Borylation via Grignard Formation

The final step is the introduction of the boronic acid moiety. This is most reliably accomplished by converting the aryl bromide into an organometallic species, which is then quenched with a boron electrophile.[3]

-

Reagents : Magnesium (Mg) turnings for Grignard reagent formation, and an electrophilic borate ester like trimethyl borate (B(OMe)₃) or triisopropyl borate. Anhydrous tetrahydrofuran (THF) is the solvent of choice.

-

Mechanism : Magnesium undergoes oxidative insertion into the carbon-bromine bond to form the aryl Grignard reagent. This highly nucleophilic species then attacks the electrophilic boron atom of the borate ester. Subsequent aqueous acidic workup hydrolyzes the resulting boronate ester to yield the final this compound. Strict anhydrous conditions are essential during this step to prevent quenching of the Grignard reagent.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[7]

Mechanism and Rationale

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation : The base activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group (the 2-(3'-chlorobenzyloxy)phenyl moiety) to the palladium center, displacing the halide. This is the rate-determining step in many cases.[8]

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.

Field-Proven Experimental Protocol: General Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.

-

Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Rationale: An excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation. The base is crucial for the transmetalation step.[6]

-

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source. The catalyst loading is kept low to ensure efficiency and minimize cost.

-

-

Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.

-

Rationale: A biphasic solvent system is often used. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

Beyond its utility as a synthetic intermediate, the boronic acid functional group itself is a recognized pharmacophore. Boronic acids can act as transition-state analog inhibitors of serine proteases by forming a reversible covalent bond between the electrophilic boron atom and the hydroxyl group of a catalytic serine residue.[9] The drug Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma, is a prominent example of a boronic acid-containing therapeutic.[9]

While this compound is not an active drug, it serves as an invaluable fragment for building libraries of complex molecules for high-throughput screening. The 3-chlorobenzyl ether moiety provides a specific vector for exploring structure-activity relationships (SAR), where modifications can tune properties like lipophilicity, metabolic stability, and target binding affinity.

Safety, Handling, and Storage

Proper handling is essential to ensure both user safety and reagent integrity.

-

Hazard Profile : According to the Globally Harmonized System (GHS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

-

Handling : Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a refrigerator at 2-8°C. The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture, preventing degradation.

Conclusion

This compound (CAS 849062-32-4) is a highly versatile and valuable reagent in organic synthesis. Its primary utility lies in the construction of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling requirements enables chemists to leverage its full potential in the creation of novel and functional molecules.

References

- 1. This compound | C13H12BClO3 | CID 16217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. rsc.org [rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(3'-Chlorobenzyloxy)phenylboronic acid

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-(3'-Chlorobenzyloxy)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a logical, field-tested workflow, explaining the causality behind experimental choices and emphasizing self-validating protocols to ensure the highest degree of scientific integrity.

The molecule , this compound, with the molecular formula C13H12BClO3, presents a unique analytical challenge.[1] Its structure incorporates a boronic acid moiety, known for its tendency to form cyclic boroxine structures through dehydration, which can complicate spectral interpretation.[2][3][4] This guide outlines a multi-technique approach to unequivocally confirm its covalent structure and stereochemistry.

Section 1: Foundational Analysis and Workflow Design

Our elucidation workflow is designed to be sequential and logical, beginning with preliminary assessments and progressing to high-resolution, definitive techniques.

Caption: A logical workflow for structure elucidation.

Section 2: Chromatographic and Mass Spectrometric Analysis

The initial step in any structural elucidation is to assess the purity of the sample and confirm its elemental composition. High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.[5]

Purity Assessment via HPLC

Reverse-Phase HPLC (RP-HPLC) is the preferred method for analyzing arylboronic acids.[5] It allows for the separation of the target compound from potential starting materials, byproducts, or degradation products.

Experimental Protocol: RP-HPLC

| Parameter | Condition | Rationale |

| Column | C18, 2.5-5 µm particle size | Provides excellent retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier suitable for MS detection.[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of all components with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |

| Detection | UV at 254 nm | Aromatic rings provide strong chromophores at this wavelength. |

A single, sharp peak with greater than 98% purity is the target before proceeding with further spectroscopic analysis.

Molecular Formula Confirmation by HRMS

HRMS provides the exact mass of the molecule, allowing for the determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, often observing the deprotonated molecule [M-H]⁻ in negative ion mode.[6][7][8]

Challenges in Mass Spectrometry of Boronic Acids: Boronic acids are prone to dehydration to form cyclic trimers known as boroxines.[2][3][4][9] Additionally, adducts with solvents can be observed.[2] Optimized ESI-MS conditions can minimize these phenomena, providing a clear molecular ion peak.[6][7]

Experimental Protocol: LC-ESI-HRMS

| Parameter | Setting | Rationale |

| Ionization Mode | Negative ESI | Promotes the formation of the [M-H]⁻ ion, which is often stable and intense for boronic acids.[7] |

| Mass Analyzer | Orbitrap or TOF | Provides high resolution and mass accuracy (<5 ppm) required for formula determination. |

| Expected Mass | [M-H]⁻ = 261.04952 m/z | Calculated for C13H11BClO3⁻. |

| Observed Mass | TBD (within 5 ppm) | Experimental validation of the elemental composition. |

The detection of an ion with a mass-to-charge ratio corresponding to the expected formula within a 5 ppm error margin provides strong evidence for the elemental composition of C13H12BClO3.

Section 3: Spectroscopic Characterization

With purity and molecular formula established, the next phase is to piece together the molecule's covalent structure using spectroscopic methods.

Functional Group Identification via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3300-3200 (broad) | O-H stretch | Confirms the presence of the boronic acid hydroxyl groups.[10] |

| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl rings. |

| ~1600, 1475 | Aromatic C=C stretch | Characteristic of the benzene rings. |

| ~1450-1350 | B-O stretch | Key indicator of the boronic acid group.[11] |

| ~1250-1200 | C-O stretch (ether) | Confirms the benzyloxy ether linkage. |

| ~800-600 | C-Cl stretch | Indicates the presence of the chloro substituent. |

The presence of these characteristic absorption bands provides a qualitative fingerprint of the molecule's functional groups.

Structural Framework Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] For this compound, ¹H, ¹³C, and ¹¹B NMR experiments are essential.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Expected Chemical Shifts (δ, ppm):

-

~10.0-8.0: A broad singlet for the B(OH)₂ protons.

-

~7.8-6.8: A complex multiplet pattern for the 8 aromatic protons on the two phenyl rings. The substitution patterns will dictate the specific splitting.

-

~5.2: A singlet for the two benzylic protons (-O-CH₂-Ar).

-

¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms.

-

Expected Chemical Shifts (δ, ppm):

-

~160-110: Multiple signals corresponding to the 12 aromatic carbons. The carbon attached to boron (C-B) will be broad and may be difficult to observe.

-

~70: A signal for the benzylic carbon (-O-CH₂-Ar).

-

¹¹B NMR Spectroscopy: This technique is crucial for characterizing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom.[5]

-

Expected Chemical Shift (δ, ppm):

The combination of these NMR experiments allows for the complete assignment of the proton and carbon skeleton and confirms the chemical environment of the boron atom.

Section 4: Definitive 3D Structure by X-ray Crystallography

While spectroscopic methods provide powerful evidence for the covalent structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the atomic arrangement in the solid state.[14][15][16] This technique determines bond lengths, bond angles, and intermolecular interactions with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.[15] Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes) is a common starting point.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.[14] The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions.

The resulting crystal structure will definitively confirm the connectivity of the this compound, including the ortho position of the benzyloxy group relative to the boronic acid and the meta position of the chlorine atom on the benzyl ring.

Caption: Connectivity of the target molecule.

Section 5: Conclusion

The structure elucidation of this compound is a multi-step process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide—from initial purity and mass confirmation by LC-MS, through functional group and framework mapping by FTIR and multi-nuclear NMR, to the definitive 3D structure determination by X-ray crystallography—researchers can achieve an unequivocal and robust characterization of the target molecule. This rigorous, self-validating approach ensures the scientific integrity required for applications in research and drug development.

References

- 1. This compound | C13H12BClO3 | CID 16217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. raineslab.com [raineslab.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3'-Chlorobenzyloxy)phenylboronic acid

Introduction

2-(3'-Chlorobenzyloxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a 3-chlorobenzyloxy group. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] The specific substitution pattern of this molecule, incorporating an ether linkage and a chlorinated aromatic ring, makes it a valuable building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. We will explore the causality behind the observed spectroscopic signals, provide field-proven protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Synthesis Pathway and Rationale

The most direct and logical approach to synthesizing this compound is via a Williamson ether synthesis. This method is chosen for its high efficiency and reliability in forming aryl-alkyl ether linkages. The synthesis involves the reaction of a commercially available substituted phenol (2-hydroxyphenylboronic acid) with an appropriate alkyl halide (3-chlorobenzyl bromide) under basic conditions.

Causality of Experimental Choices:

-

Starting Materials: 2-Hydroxyphenylboronic acid provides the core scaffold, while 3-chlorobenzyl bromide acts as the electrophile to introduce the second aromatic ring and the ether linkage.

-

Base (e.g., K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group of the boronic acid, forming a more nucleophilic phenoxide ion. Potassium carbonate is ideal as it is inexpensive, effective, and easily removed during workup.

-

Solvent (e.g., Acetone or DMF): A polar aprotic solvent is selected to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

Experimental Protocol: Synthesis

-

To a stirred solution of 2-hydroxyphenylboronic acid (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (2.5 eq).

-

Add 3-chlorobenzyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The structural confirmation of the synthesized product relies on a synergistic analysis of multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For boronic acids, it's important to note that the B(OH)₂ protons can sometimes be broad or exchange with residual water in the solvent, making them difficult to observe.[2]

Experimental Protocol: NMR Data Acquisition

-

Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids to clearly observe the exchangeable -OH protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[3]

-

Use Tetramethylsilane (TMS) as an internal standard (δ 0.00).[3]

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR Analysis (Predicted, in DMSO-d₆, 400 MHz)

-

Aromatic Region (7.0-8.0 ppm): This region will be complex due to the presence of two different substituted benzene rings.

-

Phenylboronic acid moiety: The four protons will appear as a set of multiplets. The proton ortho to the boronic acid group and meta to the ether will be the most downfield due to the combined electron-withdrawing effects.

-

3-Chlorobenzyl moiety: The four protons on this ring will show characteristic splitting. The proton between the two chlorine atoms will be a singlet-like triplet, while the others will appear as multiplets.

-

-

Methylene Protons (-O-CH₂-Ar): A sharp singlet is expected around 5.2 ppm. Its integration value of 2H is a key diagnostic feature, confirming the ether linkage.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet is expected, typically around 8.0-8.5 ppm in DMSO-d₆. Its integration of 2H confirms the presence of the boronic acid group. This peak's position is highly dependent on concentration and water content.

¹³C NMR Analysis (Predicted, in DMSO-d₆, 100 MHz)

-

Aromatic Carbons (110-160 ppm): A total of 12 distinct signals are expected for the aromatic carbons, though some may overlap. The carbon atom attached to the boron (C-B) is often broad or has a lower intensity and can be difficult to detect.[4] The carbons attached to oxygen (C-O) and chlorine (C-Cl) will be identifiable by their characteristic chemical shifts.

-

Methylene Carbon (-CH₂-): A single peak expected around 70 ppm, confirming the benzylic ether carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Ensure the sample is dry.

-

Acquire the spectrum using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

Interpretation of Key IR Bands

-

O-H Stretch (Boronic Acid): A very broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹. This broadness is due to intermolecular hydrogen bonding between the boronic acid molecules.[5]

-

Aromatic C-H Stretch: A sharp band of medium intensity will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]

-

Aromatic C=C Stretch: Several medium-to-weak bands will be observed in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.

-

B-O Stretch: A strong, characteristic stretching vibration for the boron-oxygen bond is expected around 1380-1310 cm⁻¹.[6]

-

C-O Stretch (Aryl-Alkyl Ether): A strong band corresponding to the C-O-C asymmetric stretch will be present in the 1250-1200 cm⁻¹ region.

-

C-Cl Stretch: A medium-to-strong band in the fingerprint region, typically around 800-600 cm⁻¹, is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Experimental Protocol: MS Data Acquisition

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole instrument).

-

Acquire the spectrum in both positive and negative ion modes to determine the best ionization. For boronic acids, negative mode (detecting [M-H]⁻) is often very effective.[7]

Interpretation of Mass Spectrum (ESI Negative Mode)

-

Molecular Ion Peak ([M-H]⁻): The compound has a molecular formula of C₁₃H₁₂BClO₃ and a monoisotopic mass of approximately 262.05 Da.[8][9] The primary peak observed in the negative ion mode spectrum would be the deprotonated molecule at an m/z of ~261.05.

-

Isotope Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic A+2 peak will be observed at m/z ~263.05 with an intensity of about one-third of the main peak. This pattern is definitive proof of the presence of a single chlorine atom in the molecule.

-

Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can occur in the source or via tandem MS (MS/MS). The most logical fragmentation would be the cleavage of the benzylic C-O bond.

Fragmentation Diagram

Caption: Plausible fragmentation pathways for this compound in ESI-MS.

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Structural Confirmation |

| ¹H NMR | Chemical Shifts & Multiplicities | Complex aromatic signals (7.0-8.0 ppm), CH₂ singlet (~5.2 ppm), broad B(OH)₂ singlet (~8.2 ppm) | Confirms proton environments and connectivity. |

| Integration | Aromatic:8H, CH₂:2H, OH:2H | Verifies the ratio of protons in different parts of the molecule. | |

| ¹³C NMR | Chemical Shifts | Aromatic signals (110-160 ppm), CH₂ signal (~70 ppm) | Confirms the carbon skeleton. |

| IR | O-H Stretch | Broad, strong band at 3500-3200 cm⁻¹ | Presence of hydrogen-bonded boronic acid group. |

| B-O Stretch | Strong band at 1380-1310 cm⁻¹ | Confirms the boronic acid moiety. | |

| C-O Stretch | Strong band at 1250-1200 cm⁻¹ | Confirms the aryl-alkyl ether linkage. | |

| MS (ESI-) | [M-H]⁻ | m/z ≈ 261.05 | Confirms the molecular weight. |

| Isotope Pattern | A+2 peak at m/z ≈ 263.05 (~33% intensity) | Confirms the presence of one chlorine atom. |

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 8. This compound | C13H12BClO3 | CID 16217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C13H12BClO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 2-(3'-Chlorobenzyloxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the essential physical properties of 2-(3'-Chlorobenzyloxy)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the methodologies required to ascertain and validate these properties. We will cover fundamental characteristics such as molecular structure, melting point, and solubility, and provide field-proven, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained, ensuring that the described protocols serve as a self-validating system for ensuring material quality and consistency. This guide is grounded in authoritative scientific principles to support the reliable application of this compound in research and development, particularly in synthetic organic chemistry.

Introduction

This compound is a member of the versatile boronic acid class of organic compounds. Boronic acids and their derivatives are recognized as crucial building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds act as mild Lewis acids, are generally stable, and are easy to handle, making them indispensable reagents for forming carbon-carbon bonds.[1][2]

The title compound, featuring a 3'-chlorobenzyloxy substituent on a phenylboronic acid core, is of significant interest for the synthesis of complex biaryl structures and other novel molecular entities in medicinal and materials science. An accurate and thorough understanding of its physical properties is a non-negotiable prerequisite for its effective use. Properties such as purity, melting point, and solubility directly influence reaction stoichiometry, solvent selection, reaction kinetics, and purification strategies.

This guide provides both the known physical data for this compound and, more critically, the expert protocols for verifying these properties in a laboratory setting.

Physicochemical Profile

The fundamental physicochemical properties of this compound are summarized below. This data has been aggregated from authoritative chemical databases and supplier information.

| Property | Value | Source(s) |

| IUPAC Name | [2-[(3-chlorophenyl)methoxy]phenyl]boronic acid | [3] |

| CAS Number | 849062-32-4 | [3] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [3][4] |

| Molecular Weight | 262.50 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | Not consistently reported; requires experimental verification. A related isomer, 3-(2-Chlorobenzyloxy)phenylboronic acid, has a reported melting point of 153-158 °C.[5] | N/A |

Experimental Determination of Physical Properties: A Validated Approach

The integrity of any chemical reagent is confirmed through rigorous experimental validation. The following section details the standard operating procedures for characterizing this compound, providing a self-validating system to ensure identity, purity, and suitability for use.

Melting Point Analysis: A Criterion for Purity

Expertise & Causality: The melting point is a critical and rapidly determined indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically 0.5-1.0 °C).[6] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] The capillary method is the pharmacopeial standard for this determination.[7]

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the sample is completely dry. If the material is crystalline, gently crush it into a fine, uniform powder using a mortar and pestle.[7] This ensures efficient and reproducible heat transfer.

-

Capillary Loading: Press the open end of a glass capillary tube into the powdered sample several times. Tap the sealed bottom of the tube firmly on a hard surface to pack the sample tightly into a column of 2-3 mm in height.[7]

-

Initial Rapid Determination: Place the loaded capillary into a calibrated digital melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[6]

-

Precise Determination: Allow the apparatus to cool well below the approximate melting point. Prepare two more capillary samples.

-

Measurement: Place a new capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Recording Data: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial - T_final.

-

Validation: Repeat the measurement with a fresh sample to ensure consistency. Consistent values from at least two careful determinations should be obtained.

Solubility Profiling

Expertise & Causality: Solubility data is crucial for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques like HPLC. Phenylboronic acids generally exhibit good solubility in polar organic solvents and poor solubility in nonpolar hydrocarbons.[2][8] A systematic profiling across a range of solvents with varying polarities provides a comprehensive understanding of the compound's behavior.

Protocol for Semi-Quantitative Solubility Determination:

-

Solvent Panel Selection: Prepare a panel of common laboratory solvents, for example:

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Dichloromethane (DCM), Diethyl Ether, Toluene, Hexanes

-

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled vials for each solvent.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., starting with 0.1 mL).

-

Observation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature. Visually inspect for complete dissolution.

-

Data Recording: Record the volume of solvent required to fully dissolve the sample. Express solubility qualitatively (e.g., Very Soluble: <1 mL, Soluble: 1-3 mL, Sparingly Soluble: 3-10 mL, Insoluble: >10 mL).

-

Trustworthiness Check: For boronic acids, be aware that they can form less soluble trimeric boroxine anhydrides upon dehydration.[9] If solubility seems unexpectedly low, especially in non-polar solvents, consider this possibility.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[10] It separates the main compound from any impurities, allowing for precise quantification.[11][12] For a compound like this compound, a reverse-phase (RP-HPLC) method using a C18 column is the logical starting point due to the compound's aromatic and moderately polar nature.

Protocol for RP-HPLC Purity Analysis:

-

System Preparation:

-

Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial to suppress the ionization of the boronic acid group, preventing peak tailing.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Detector: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, determined by UV scan).

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.[11]

-

Method Development (Gradient):

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 5-10 µL of the sample solution.

-

Run a linear gradient to elute the compound, for example:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-22 min: 95% to 5% B

-

22-25 min: Re-equilibrate at 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

-

Trustworthiness: A high-purity sample (>98%) should display a single major peak with minimal secondary peaks. The method provides a reliable, quantifiable measure of chemical purity.[13][14]

Workflow Visualization and Data Integration

The logical flow for the comprehensive physical characterization of a new batch of this compound is a self-validating system. Each step provides data that confirms the findings of the others, leading to a trusted Certificate of Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H12BClO3 | CID 16217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C13H12BClO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-(2-Chlorobenzyloxy)phenylboronic acid, CasNo.845551-45-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. d-nb.info [d-nb.info]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. moravek.com [moravek.com]

- 11. uhplcs.com [uhplcs.com]

- 12. torontech.com [torontech.com]

- 13. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 14. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity and Analysis of 2-(3'-Chlorobenzyloxy)phenylboronic Acid

Introduction

2-(3'-Chlorobenzyloxy)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a 3-chlorobenzyloxy group.[1][2] Its chemical structure, C13H12BClO3, lends itself to applications in organic synthesis, particularly in cross-coupling reactions where the boronic acid group serves as a versatile functional handle.[1][3][4] The purity of this reagent is paramount, as contaminants can significantly impact reaction yields, downstream processing, and the impurity profile of the final product. This guide provides a comprehensive overview of the critical aspects of purity, potential impurities, and robust analytical methodologies for the characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12BClO3 | [1] |

| Molecular Weight | 262.50 g/mol | [1] |

| CAS Number | 849062-32-4 | [1] |

| Appearance | White to yellow powder/solid | [3] |

| Melting Point | 153-158 °C |

I. Understanding the Impurity Landscape

The purity of any boronic acid is not solely defined by the absence of foreign materials but also by its structural integrity. The primary impurity concerns for this compound, and arylboronic acids in general, stem from their synthesis and inherent chemical reactivity.

The Pervasive Challenge of Boroxines

A principal impurity associated with boronic acids is their corresponding trimeric anhydride, known as a boroxine.[5][6][7] This occurs through the intermolecular dehydration of three boronic acid molecules.[4][5][8] This process is reversible and can be driven by heat or storage in anhydrous conditions.[6][8] The presence of boroxine can complicate stoichiometric calculations and may affect reaction kinetics.

-

Formation Mechanism: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O[8]

-

Impact: The conversion to boroxine alters the molecular weight and can lead to inconsistencies in reactions where the free boronic acid is the active species. It is often observed that upon storage, a sample of boronic acid will gradually convert to its boroxine.[6]

Synthesis-Related Impurities

While the specific synthesis route for this compound is not detailed in the provided search results, general synthetic methods for arylboronic acids can be informative. A common method involves the reaction of an organometallic reagent (like a Grignard reagent) with a trialkyl borate, followed by aqueous hydrolysis.[4][9][10]

Potential impurities from this process include:

-

Starting Materials: Unreacted starting materials from the synthesis process.

-

Homocoupling Products: Biphenyl derivatives formed from the coupling of the organometallic intermediate.

-

Deboronated Species: The corresponding arene (1-chloro-3-(phenoxymethyl)benzene) resulting from the cleavage of the C-B bond.

II. Purification Strategies for High-Purity this compound

Achieving high purity of this compound often requires one or more purification steps to remove the aforementioned impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid boronic acids.[11][12] The choice of solvent is critical and depends on the solubility profile of the boronic acid and its impurities.[11] For boronic acids, solvents like hot water, ethanol, or mixed solvent systems (e.g., a soluble solvent paired with an anti-solvent) can be effective.[12][13]

Experimental Protocol: General Recrystallization

-

Solvent Selection: Determine a suitable solvent or solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Acid-Base Extraction

An alternative purification strategy involves leveraging the acidic nature of the boronic acid group.[14]

Experimental Protocol: Purification via Salt Formation

-

Basification: Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., NaOH, Na2CO3) to form the water-soluble boronate salt.[14]

-

Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

-

Acidification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.[14]

-

Isolation: Collect the pure boronic acid by filtration, wash with water, and dry.

Chromatographic Methods

For challenging separations or for removing closely related impurities, column chromatography can be employed. However, purification of free boronic acids on standard silica gel can be difficult due to their polarity and potential for strong adsorption.[15] In some cases, modified silica gel or other stationary phases like neutral alumina may be more suitable.[11] Boronate esters, which are less polar, are generally easier to purify by silica gel chromatography.[15][16]

Caption: Purification workflow for this compound.